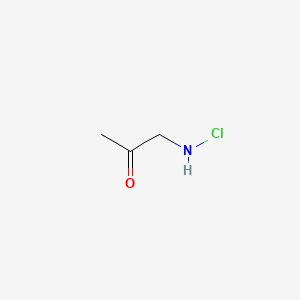
2-Naphthalenol, nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, nonyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a nonyl group is attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, nonyl- typically involves the alkylation of 2-naphthol with nonyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenol, nonyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, nonyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
2-Naphthalenol, nonyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, nonyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: The parent compound, which lacks the nonyl group.
1-Naphthol: An isomer with the hydroxyl group at a different position.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness
2-Naphthalenol, nonyl- is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its parent compound and other similar compounds. This makes it suitable for specific applications where these unique properties are advantageous.
Propiedades
Número CAS |
31215-06-2 |
|---|---|
Fórmula molecular |
C19H26O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-nonylnaphthalen-2-ol |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-11-16-14-18(20)15-17-12-9-10-13-19(16)17/h9-10,12-15,20H,2-8,11H2,1H3 |
Clave InChI |
KHISELCSURTBSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

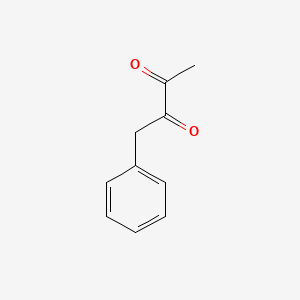
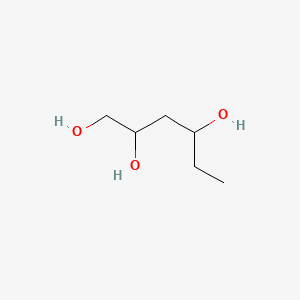

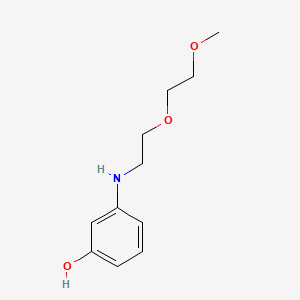
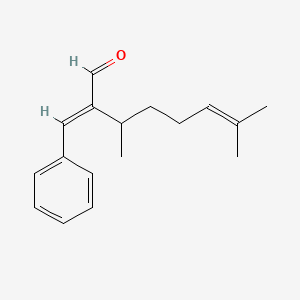
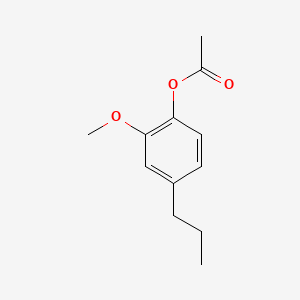

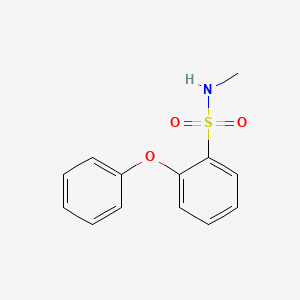
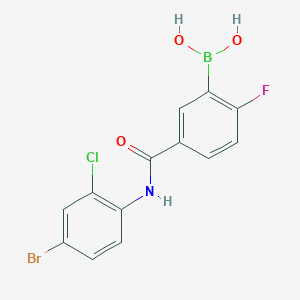

![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
